molecular formula C10H20O B8814747 1-(3,3-dimethylcyclohexyl)ethanol CAS No. 25225-09-6

1-(3,3-dimethylcyclohexyl)ethanol

Cat. No.: B8814747
CAS No.: 25225-09-6
M. Wt: 156.26 g/mol
InChI Key: BVUYQSFBRKUJNK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Alpha,3,3-Trimethylcyclohexanemethanol: is an organic compound with the molecular formula C10H20OThis compound is a colorless crystalline solid and is widely used in various applications due to its unique properties .

Preparation Methods

Synthetic Routes and Reaction Conditions:

    Oxidation of Alpha-Pinene: One common method to synthesize alpha,3,3-trimethylcyclohexanemethanol involves the oxidation of alpha-pinene.

    Chlorination and Base-Catalyzed Cyclization of P-Anisole: Another method involves the chlorination of p-anisole followed by base-catalyzed cyclization.

Industrial Production Methods: Industrial production of alpha,3,3-trimethylcyclohexanemethanol typically follows the same synthetic routes but on a larger scale. The processes are optimized for efficiency and yield, ensuring the production of high-purity menthol suitable for commercial use .

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: Alpha,3,3-trimethylcyclohexanemethanol can undergo oxidation reactions to form various oxidized products.

    Reduction: It can be reduced to form different alcohol derivatives.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Conditions vary depending on the substituent, but common reagents include halogens and acids.

Major Products:

Scientific Research Applications

Alpha,3,3-trimethylcyclohexanemethanol has a wide range of applications in scientific research:

    Chemistry: Used as a starting material for the synthesis of various organic compounds.

    Biology: Studied for its effects on biological systems, particularly its cooling sensation and interaction with sensory receptors.

    Medicine: Utilized in topical formulations for its analgesic and anti-inflammatory properties.

    Industry: Employed in the production of flavors, fragrances, and cosmetics.

Mechanism of Action

The cooling sensation of alpha,3,3-trimethylcyclohexanemethanol is primarily due to its interaction with the transient receptor potential cation channel subfamily M member 8 (TRPM8). This receptor is activated by cold temperatures and menthol, leading to a cooling sensation. The compound binds to the receptor, causing a conformational change that triggers the sensation of cold .

Comparison with Similar Compounds

    Menthone: Another compound with a minty aroma but differs in its chemical structure.

    Isomenthol: A stereoisomer of menthol with similar properties but different spatial arrangement.

    Neomenthol: Another stereoisomer with distinct sensory properties.

Uniqueness: Alpha,3,3-trimethylcyclohexanemethanol is unique due to its strong cooling sensation and widespread use in various applications. Its ability to interact with sensory receptors sets it apart from other similar compounds .

Properties

CAS No.

25225-09-6

Molecular Formula

C10H20O

Molecular Weight

156.26 g/mol

IUPAC Name

1-(3,3-dimethylcyclohexyl)ethanol

InChI

InChI=1S/C10H20O/c1-8(11)9-5-4-6-10(2,3)7-9/h8-9,11H,4-7H2,1-3H3

InChI Key

BVUYQSFBRKUJNK-UHFFFAOYSA-N

Canonical SMILES

CC(C1CCCC(C1)(C)C)O

Origin of Product

United States

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